(3-Methyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a benzofuran core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Incorporation of the Pyridine Moiety: The pyridine group is usually attached through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzofuran and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-BENZOFURANYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE
- 1-(3-METHYL-1-BENZOFURAN-2-YL)-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE
Uniqueness
1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23N3O2/c1-16-18-7-2-3-8-19(18)26-20(16)21(25)24-14-12-23(13-15-24)11-9-17-6-4-5-10-22-17/h2-8,10H,9,11-15H2,1H3 |
InChI Key |
JIRSXFBVZCAJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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